Welcome to the BenchChem Online Store!
molecular formula C7H5Cl2NO2 B094599 3,5-Dichloro-2-hydroxybenzamide CAS No. 17892-26-1

3,5-Dichloro-2-hydroxybenzamide

Cat. No. B094599
M. Wt: 206.02 g/mol
InChI Key: DUCPHOYOSFRQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04020081

Procedure details

A 1 liter Parr autoclave was charged with 221 g. (1 mole) -dichlorophenyl)- of methyl 3,5-dichlorosalicylate and 140 g. (8 moles) of anhydrous ammonia. The mixture was stirred at 25° C for 24 hours. After venting excess ammonia, the product was ground to a fine powder and triturated with boiling chloroform. The mixture was filtered while hot and the residue weighed 153 g. Analysis by infrared, gas chromatography, and nuclear magnetic resonance confirmed that the product was 3,5-dichlorosalicylamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[C:4]([C:5](OC)=[O:6])[C:3]=1[OH:13].[NH3:14]>>[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[C:4]([C:5]([NH2:14])=[O:6])[C:3]=1[OH:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(C(=O)OC)=CC(=C1)Cl)O
Step Two
Name
Quantity
8 mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 1 liter Parr autoclave was charged with 221 g
CUSTOM
Type
CUSTOM
Details
triturated with boiling chloroform
FILTRATION
Type
FILTRATION
Details
The mixture was filtered while hot and the residue

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
ClC1=C(C(C(=O)N)=CC(=C1)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.